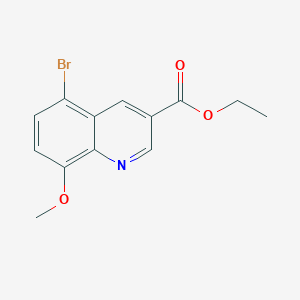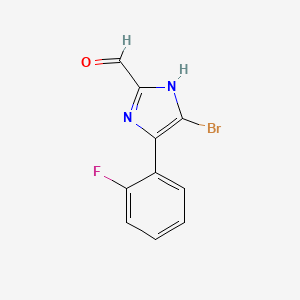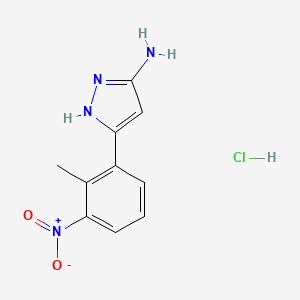![molecular formula C9H14N2O3 B13698776 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is a heterocyclic compound that contains nitrogen atoms within its bicyclic structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one typically involves the cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one undergoes several types of chemical reactions, including:
Cyclopropanation: The formation of the bicyclic structure involves cyclopropanation of alpha-diazoacetates.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Reduction Reactions: Catalytic hydrogenation can remove protective groups and open the bicyclic structure.
Common Reagents and Conditions
Cyclopropanation: Ru (II) catalysis, alpha-diazoacetates.
Substitution: Various nucleophiles and electrophiles.
Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.
Major Products Formed
Cyclopropanation: Formation of the bicyclic structure.
Substitution: Substituted derivatives of the compound.
Reduction: Open-chain amines and other reduced products.
Applications De Recherche Scientifique
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral medications, such as boceprevir and pf-07321332.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: It is utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one involves its reactivity as a bicyclic compound. The nitrogen atoms within the structure can participate in various chemical reactions, including nucleophilic substitution and cycloaddition. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with nitrogen atoms, used in similar applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in antiviral medications.
Uniqueness
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is unique due to its specific bicyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This makes it particularly useful in synthetic chemistry and medicinal applications, where selective reactivity and stability are required.
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
tert-butyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-4-5(6)10-7(11)12/h5-6H,4H2,1-3H3,(H,10,12) |
Clé InChI |
KPSAPNQYLQBNLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CC2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)


![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)



![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)



